molecular formula C21H22N4O3 B2837756 (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321336-25-6

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2837756
CAS No.: 2321336-25-6
M. Wt: 378.432
InChI Key: LXCIYEHTMWRTMO-FNORWQNLSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a conjugated system with a double bond in the propenamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine derivative under acidic or basic conditions to form the corresponding imine This imine is then reduced to the amine, which is subsequently coupled with a pyrazole derivative through an amide bond formation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used as a precursor in organic synthesis and has similar aromatic properties.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another compound with a pyrazole ring, used in various chemical reactions.

Uniqueness

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its conjugated system and the presence of both aromatic and heterocyclic rings make it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25-17(13-18(24-25)16-8-10-22-11-9-16)14-23-21(26)7-5-15-4-6-19(27-2)20(12-15)28-3/h4-13H,14H2,1-3H3,(H,23,26)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCIYEHTMWRTMO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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